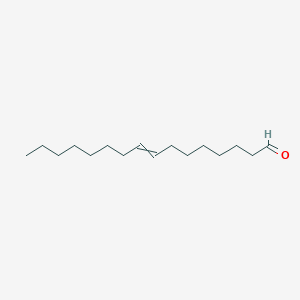![molecular formula C7H12N2S B14445762 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile CAS No. 75985-38-5](/img/structure/B14445762.png)
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom The presence of the aziridine ring imparts significant strain energy, making this compound highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile typically involves the formation of the aziridine ring through cyclization reactions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for efficient and general synthesis of aziridines . Another approach involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .
Industrial Production Methods: Industrial production of aziridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of solid acid catalysts like Montmorillonite K-10 can enhance the efficiency and selectivity of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methylsulfanyl group.
Ring-Opening Reactions: The high strain energy of the aziridine ring makes it susceptible to ring-opening reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile involves its high reactivity due to the strain energy of the aziridine ring. This strain energy facilitates nucleophilic ring-opening reactions, leading to the formation of alkylated products . The compound can target thiol groups in proteins, making it useful in studying protein interactions and enzyme mechanisms .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxamide: Known for its low toxicity and use as an anticancer agent.
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): Used as a crosslinker in polymer chemistry.
Uniqueness: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is unique due to the presence of both a nitrile group and a methylsulfanyl group, which influence its reactivity and potential applications. The combination of these functional groups with the aziridine ring makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
75985-38-5 |
|---|---|
Molekularformel |
C7H12N2S |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
1-(3-methylsulfanylpropyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2S/c1-10-4-2-3-9-6-7(9)5-8/h7H,2-4,6H2,1H3 |
InChI-Schlüssel |
DXEFILDXSFLEIC-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCN1CC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


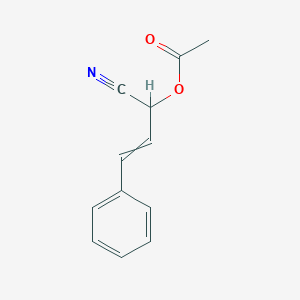
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
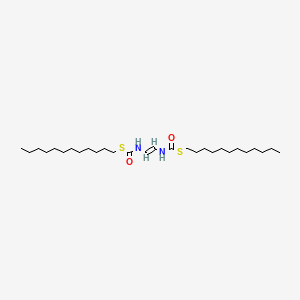
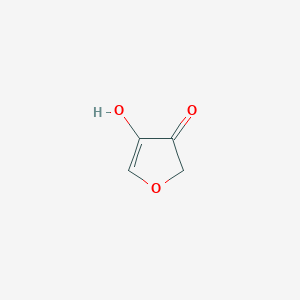

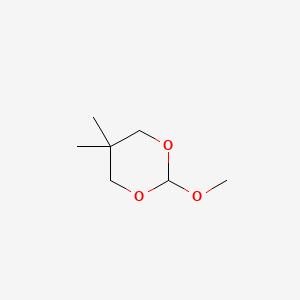
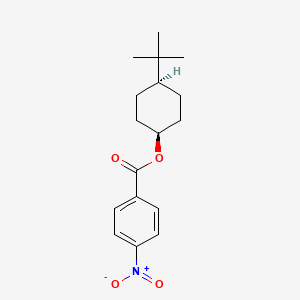

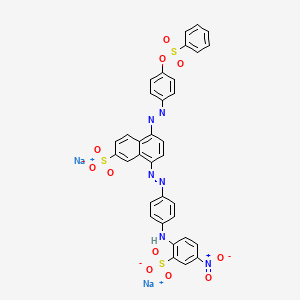
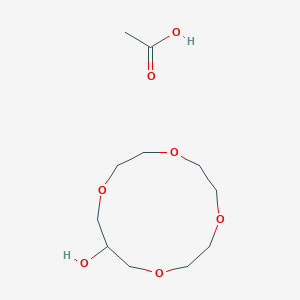
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

